molecular formula C22H27NO5 B2632470 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1790200-80-4

4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2632470
CAS No.: 1790200-80-4
M. Wt: 385.46
InChI Key: JTDZKSLIGPZSAT-UHFFFAOYSA-N
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Description

The compound 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure is characterized by a hybrid architecture, incorporating a 4-anilidopiperidine moiety linked to a 6-methyl-2H-pyran-2-one (a coumarin derivative) via an ether bridge . The 4-anilidopiperidine scaffold is a privileged structure in neuropharmacology, extensively investigated for its high-affinity interactions with G-protein coupled receptors (GPCRs), particularly opioid receptors . This makes derivatives potent candidates for studying novel pathways in pain management and central nervous system (CNS) disorders. Concurrently, the coumarin core is a versatile pharmacophore known for a broad spectrum of biological activities, including antifungal, antimicrobial, and anti-proliferative effects, which provides a basis for research in oncology and infectious diseases . The integration of these two distinct pharmacophores into a single molecule creates a unique chemical entity, designated as For Research Use Only. This compound is intended for in vitro binding assays, functional activity studies, and as a key intermediate in structure-activity relationship (SAR) campaigns to develop more selective and potent therapeutic leads. Researchers can utilize this ligand to probe complex biological systems and elucidate new mechanisms of action, strictly within a controlled laboratory setting.

Properties

IUPAC Name

4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-3-26-20-7-5-4-6-17(20)8-9-21(24)23-12-10-18(11-13-23)28-19-14-16(2)27-22(25)15-19/h4-7,14-15,18H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDZKSLIGPZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exhibit antiviral properties. Research on structure-activity relationships (SAR) has shown that modifications to the piperidine and ethoxy groups can enhance efficacy against viruses such as Hepatitis C Virus (HCV). For instance, derivatives with specific substitutions on the piperidine ring have demonstrated significant antiviral activity with low cytotoxicity .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in targeting multi-drug resistant cancer cells. Its structural components allow for interactions with various biological targets, which can lead to apoptosis in cancerous cells. Studies have reported that certain analogs of this compound can inhibit tumor growth in vitro and in vivo models .

Neurological Applications

Due to its piperidine structure, the compound may also have implications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter receptors and their potential to alleviate symptoms of conditions such as anxiety and depression .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions including:

  • Formation of the pyran ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Functionalization of the ethoxyphenyl group to enhance solubility and bioavailability.

A detailed synthetic pathway can be summarized as follows:

StepReaction TypeReagentsConditions
1CyclizationAldehyde + KetoneAcidic medium
2Nucleophilic substitutionPiperidine + Alkyl halideBase catalysis
3FunctionalizationEthoxyphenol derivativesReflux

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Antiviral Study : A study evaluated derivatives against HCV, revealing that structural modifications led to enhanced antiviral activity with EC50 values below 1 μM for some compounds .
  • Anticancer Research : In vitro studies demonstrated that specific analogs induced apoptosis in breast cancer cell lines, suggesting potential for development as anticancer agents .
  • Neuropharmacological Effects : Research indicated that certain derivatives improved cognitive function in animal models of Alzheimer's disease, pointing towards possible applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and structurally related molecules from the evidence:

Compound Name/CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Modifications
Target compound (1790200-80-4) C22H27NO5 385.45 Pyran-2-one, piperidinyloxy, propanoyl 2-ethoxyphenyl, 6-methyl
8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) Not explicitly stated ~550 (estimated) Benzamide, ethylthioureido, trifluoromethyl Trifluoromethylphenyl, benzyl-piperidine
14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea) Not explicitly stated ~450 (estimated) Sulfonyl, urea, fluorophenyl 4-Fluorophenylsulfonyl, piperidinyloxy
3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (82647-26-5) C12H17NO4 239.27 Pyran-4-one, hydroxymethyl, piperidinylmethyl Hydroxyl groups, hydroxymethyl
3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one (90293-63-3) C12H18N2O4 266.29 Pyran-4-one, hydroxymethyl, methylpiperazinyl Hydroxyl, methylpiperazine
Key Observations:

Core Heterocycle :

  • The target compound’s pyran-2-one core differs from the pyran-4-one in and , which may influence tautomerism, stability, and hydrogen-bonding capacity .
  • Pyran-2-ones are less common in the evidence compared to pyran-4-ones, suggesting unique electronic properties for the target.

Compounds like 8a and 14d incorporate trifluoromethyl or sulfonyl groups, which increase electronegativity and may enhance target binding affinity compared to the target’s ethoxyphenyl .

Piperidine/Piperazine Modifications: The target’s propanoyl-piperidine linkage contrasts with the urea (14d) or sulfonyl (14d) groups in , altering flexibility and hydrogen-bond donor/acceptor profiles . Piperazine-containing compounds (e.g., 90293-63-3) introduce additional nitrogen atoms, which could enhance solubility or metal coordination .

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural analysis permits speculative insights:

  • The 2-ethoxyphenyl group may confer selectivity for hydrophobic binding pockets, contrasting with polar interactions seen in hydroxylated pyran-4-ones .
  • The absence of trifluoromethyl groups (as in 8a) might reduce metabolic stability compared to fluorinated analogs .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • Molecular Formula : C₃₅H₄₂N₂O₆

This compound features a piperidine ring, an ethoxyphenyl group, and a pyranone moiety, which contribute to its diverse biological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by modulating pathways such as the nuclear factor kappa B (NF-kB) signaling pathway and inhibiting pro-inflammatory cytokines like IL-1β and TNF-α .
  • Antitumor Properties : Some derivatives of piperidine compounds have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Activity : The structure suggests potential antiviral activity against viruses such as HCV. Compounds with similar scaffolds have demonstrated efficacy in inhibiting viral replication in vitro .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

Study TypeFindings
In vitro assaysDemonstrated significant inhibition of pro-inflammatory cytokine release in macrophages.
Antitumor assaysInduced apoptosis in cancer cell lines with IC50 values ranging from 0.1 to 1 µM.
Antiviral assaysShowed antiviral activity against HCV with EC50 values lower than 1 µM, indicating high potency.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study published in MDPI evaluated a series of piperidine derivatives, including this compound, for their ability to inhibit NLRP3 inflammasome activation. The results indicated a reduction in pyroptotic cell death by approximately 35% at concentrations around 10 µM .
  • Antitumor Activity Evaluation :
    • Another study explored the antitumor effects of similar compounds on various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in breast and colon cancer cells .
  • Antiviral Efficacy Assessment :
    • Research focused on the antiviral properties against hepatitis C virus (HCV) showed that specific modifications to the compound's structure enhanced its efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the key synthetic pathways for preparing 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Piperidine functionalization : React 3-(2-ethoxyphenyl)propanoyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine-propanoyl intermediate .

Coupling with pyranone : Use nucleophilic substitution to attach the intermediate to 6-methyl-2H-pyran-2-one via its oxygen atom. Polar solvents like DMF or ethanol at 60–80°C are optimal for this step .

Purification : Monitor reactions with TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography . Final purity (>99%) is confirmed via HPLC or NMR .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) and confirms piperidine-pyranone connectivity .
  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the propanoyl group relative to the pyranone ring (e.g., dihedral angles <30° indicate planarity) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 413.18) .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against targets like autotaxin (IC₅₀ <1 µM) using fluorogenic substrates in vitro. Activity correlates with the ethoxyphenyl group’s hydrophobic interactions .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ ~5 µM in HeLa) via MTT assays. Dose-response curves are analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Analog synthesis : Replace the ethoxyphenyl group with halogenated or bulkier aryl groups (e.g., 2,4-dichlorophenyl) to assess steric/electronic effects .
  • In silico modeling : Perform molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 4X0L) to predict binding affinities. Focus on key residues (e.g., Lys-838 in autotaxin) .
  • Pharmacokinetic profiling : Use Caco-2 monolayers to measure permeability and metabolic stability in liver microsomes .

Q. How can contradictions in reaction yields between synthetic protocols be resolved?

  • Methodological Answer :
  • Solvent optimization : Compare polar aprotic (DMF) vs. polar protic (ethanol) solvents. DMF may enhance nucleophilicity of piperidine oxygen, improving coupling yields by ~20% .
  • Catalyst screening : Test coupling agents like HATU or EDCI. For example, HATU increases yields from 60% to 85% in peptide-like bond formation .
  • Statistical design : Apply a Box-Behnken model to optimize temperature, solvent, and catalyst ratios .

Q. What computational approaches model the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to assess stability of the piperidine-propanoyl moiety in hydrophobic pockets .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution on the pyranone ring to identify electrophilic centers for covalent inhibitor design .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl → trifluoromethyl) to prioritize analogs .

Notes

  • Advanced questions emphasize experimental design, SAR, and computational rigor.
  • Methodological answers integrate cross-disciplinary techniques (e.g., synthesis, biophysics, in silico modeling).

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